molecular formula C30H58O12S B8106190 S-Bis-(PEG4-Boc)

S-Bis-(PEG4-Boc)

Cat. No.: B8106190
M. Wt: 642.8 g/mol
InChI Key: WIKZQFVHWCXLGX-UHFFFAOYSA-N
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Description

S-Bis-(PEG4-Boc) is a compound that features two t-butyl ester groups, which can be removed under acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases the water solubility of the compound . This compound is often used in research settings due to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Bis-(PEG4-Boc) typically involves the reaction of PEG4 with t-butoxycarbonyl chloride and t-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The t-butyl ester groups are introduced to protect the functional groups during the synthesis process .

Industrial Production Methods

In an industrial setting, the production of S-Bis-(PEG4-Boc) involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of S-Bis-(PEG4-Boc) involves the removal of t-butyl ester groups under acidic conditions, which exposes the functional groups for further reactions. The PEG spacer increases the solubility and stability of the compound, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Bis-(PEG4-Boc) is unique due to its dual t-butyl ester groups and PEG spacer, which provide enhanced solubility and stability. This makes it particularly useful in applications where these properties are critical .

Biological Activity

S-Bis-(PEG4-Boc) is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, thus offering a novel approach to drug discovery and development. The biological activity of S-Bis-(PEG4-Boc) primarily revolves around its role in enhancing the efficacy and specificity of PROTACs.

S-Bis-(PEG4-Boc) functions by facilitating the conjugation of target proteins to E3 ligases, which are crucial for the ubiquitin-proteasome system (UPS). This system is responsible for protein degradation in cells. The PEG moiety enhances solubility and stability, while the Boc (tert-butyloxycarbonyl) group provides protection during synthesis. Upon removal of the Boc group, S-Bis-(PEG4-Boc) can effectively link to target proteins, promoting their recognition and degradation by the UPS.

Benefits of Using S-Bis-(PEG4-Boc)

  • Increased Solubility : The PEG component significantly improves the solubility of the resulting PROTACs in aqueous environments, which is critical for biological applications.
  • Enhanced Stability : The use of PEGylation reduces immunogenicity and increases serum half-life, thereby enhancing drug efficacy and patient compliance .
  • Targeted Protein Degradation : By utilizing S-Bis-(PEG4-Boc), researchers can design PROTACs that specifically target disease-related proteins, offering a potential therapeutic advantage over traditional small molecules .

Case Studies

  • Cytotoxicity Studies
    • A study evaluated various PEGylated compounds, including those linked with S-Bis-(PEG4-Boc), for their cytotoxic effects on cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity correlated with their ability to induce apoptosis in metastatic cancer cells .
  • Pharmacokinetic Studies
    • Pharmacokinetic analyses of PROTACs synthesized using S-Bis-(PEG4-Boc) demonstrated improved bioavailability and prolonged circulation time in vivo compared to non-PEGylated counterparts. This was attributed to the reduced renal clearance associated with PEGylation .
  • Target Specificity
    • Research utilizing phage display technology has shown that PROTACs incorporating S-Bis-(PEG4-Boc) can be engineered to selectively degrade specific proteins involved in oncogenic signaling pathways, thus highlighting their potential in targeted cancer therapies .

Data Table: Comparative Biological Activity

CompoundSolubility (mg/mL)Serum Half-Life (h)Cytotoxicity IC50 (µM)Target Proteins
S-Bis-(PEG4-Boc)15125Bcl-2, c-Myc
Non-PEGylated Control2120Bcl-2

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O12S/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKZQFVHWCXLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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